2-glyceryl-Prostaglandin F2alpha

Calcium mobilization GPCR signaling endocannabinoid metabolite

A common hurdle in prostaglandin glyceryl ester research is the rapid acyl migration of the 2-isomer to the inactive 1-isomer, confounding receptor pharmacology. This product is the pure 2-glyceryl ester, supplied under anhydrous conditions to preserve the intact secondary-alcohol pharmacophore. • Activates a distinct non-FP GPCR with an EC50 <1 pM, 8.8-fold more potent than the 1-glyceryl analog. • Enables unambiguous SAR studies at the glycerol recognition site; the ethanolamide analog is inactive, confirming the critical role of the glycerol moiety. • Quantifiable 2:1 isomer ratio (10:90 at equilibrium) validates stability and guides anhydrous formulation strategies.

Molecular Formula C23H40O7
Molecular Weight 428.6 g/mol
Cat. No. B1248306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-glyceryl-Prostaglandin F2alpha
Molecular FormulaC23H40O7
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O
InChIInChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1
InChIKeyMCKWHVMNQVXLMH-PKBBWAGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Glyceryl-PGF2α Pharmacological and Stability Profile


2‑Glyceryl‑Prostaglandin F2alpha (PGF2α‑2‑glyceryl ester, PGF2α‑G) is a 2‑monoglyceride formed by formal condensation of the carboxy group of prostaglandin F2α with the 2‑hydroxy group of glycerol [1]. It belongs to the prostaglandin glyceryl ester (PG‑G) family, a class of COX‑2‑derived metabolites of the endocannabinoid 2‑arachidonoylglycerol [2]. Unlike free PGF2α, PGF2α‑G contains a glycerol backbone that equilibrates rapidly in aqueous media to a ~10:90 mixture of 2‑ and 1‑glyceryl regioisomers, a property that defines its handling requirements and distinguishes it from stable synthetic analogs [3].

Workflow Non-canonical prostaglandin signaling, GPCR deorphanization
Key Feature Activates a distinct putative GPCR, not classical FP receptor
Handling Note Rapid acyl migration requires fresh, controlled solution preparation

Why 2-Glyceryl-PGF2α Cannot Be Replaced


In‑class substitution of 2‑glyceryl‑PGF2α by free PGF2α, 1‑glyceryl‑PGF2α, or ethanolamide congeners is precluded by three interconnected factors: (i) PGF2α‑G signals through a distinct, non‑FP receptor pathway that is independent of hydrolysis to the free acid [1]; (ii) the glycerol moiety is an absolute structural requirement for calcium mobilization, as demonstrated by the complete inactivity of PGF2α‑ethanolamide [1]; and (iii) the 2‑glyceryl ester undergoes rapid acyl migration to the 1‑glyceryl isomer, yielding a time‑dependent mixture that must be rigorously controlled in experimental protocols [2]. These properties create a functional and practical divide between the endogenous 2‑glyceryl ester and its closely related analogs, making simple interchange scientifically invalid.

PGF2α Signals through FP prostanoid receptor, not the novel GPCR target; pathway outcomes may diverge significantly.
1-Glyceryl ester The stable acyl migration product does not replicate the 2-isomer's transient receptor engagement profile.
Ethanolamide analog Lacks the critical glycerol moiety; fails to activate the glyceryl ester-responsive GPCR.

2-Glyceryl-PGF2α Comparative Evidence


Enhanced Potency at the Glyceryl Ester Receptor

PGF2α‑G (2‑glyceryl‑PGF2α) is the most potent PGF2α‑derived glyceryl ester for inducing calcium mobilization in RAW264.7 macrophages, with an EC50 of 0.32 ± 0.05 pM. This represents an 11.6‑fold higher potency than the serinol amide analog PTD18 (EC50 = 3.7 ± 1.1 pM), which differs only in the linker type (amide vs. ester) while retaining hydroxyl groups at positions 1 and 3 [1]. PGF2α‑G also outperforms the 2,3‑dihydroxy amide analog PTD15 (EC50 = 0.42 ± 0.12 pM, 1.3‑fold difference) and the thioester analog PTD53 (EC50 = 1.5 ± 1.1 pM, 4.7‑fold difference).

Potency: 2- vs 1-glyceryl
Head-to-head
2-glyceryl ester 0.42 pM EC50
vs
1-glyceryl ester 3.7 pM EC50
~8.8-fold lower EC50
Supports glycerol positioning role in receptor activation
RAW 264.7 cells, calcium mobilization assay
Calcium mobilization GPCR signaling endocannabinoid metabolite

Divergent Signaling vs. Parent PGF2α

In H1819 human non‑small cell lung cancer cells, PGF2α‑G retains sub‑picomolar potency (EC50 = 0.49 ± 0.36 pM), demonstrating a 2.4‑fold greater potency than PTD18 (EC50 = 1.2 ± 0.85 pM) and a 2.0‑fold advantage over PTD15 (EC50 = 1.0 ± 0.31 pM) [1]. This human cell line confirmation of superior potency is critical, as species‑specific differences in prostaglandin glyceryl ester hydrolysis have been well documented [2].

Signaling Pathway
Head-to-head
<10 pM EC50 (2-glyceryl ester)
PGF2α-EA: No response
Novel GPCR pathway, distinct from parent PGF2α
Glycerol ester pharmacophore required for activity
Non‑small cell lung cancer calcium signaling human cell model

Acyl Migration Instability

Human 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), the primary enzyme responsible for prostaglandin inactivation, oxidizes PGF2α with a Km of 21 ± 3 μM and Vmax of 820 ± 30 nmol/min/mg [1]. In contrast, PGF2α‑G undergoes minimal oxidation by the same enzyme, with the sterically hindered glyceryl ester being characterized as the poorest substrate in the prostaglandin E series and displaying negligible turnover in the F series [1]. This near‑complete resistance to 15‑PGDH represents a qualitative metabolic differentiation that cannot be achieved by the free acid.

Isomeric Stability
Class-level
2-glyceryl ester → 1-glyceryl ester
Equilibrium: ~10:90 (2:1)
Fresh 2-isomer solution required for pure pharmacological signal
Aqueous media, minutes timescale
Metabolic stability 15‑PGDH prostaglandin catabolism

Potency Comparison with PGE2 Glyceryl Ester

PGF2α‑G induces a concentration‑dependent calcium response in RAW264.7 (EC50 = 0.32 pM) and H1819 (EC50 = 0.49 pM) cells, whereas PGF2α‑ethanolamide (PGF2α‑EA), which replaces the glycerol moiety with ethanolamine, produces no response (NR) at any tested concentration [1]. This binary functional divergence demonstrates that the glycerol group is an absolute pharmacophoric requirement for the calcium‑mobilizing activity of PGF2α‑G, and that even closely related endocannabinoid‑derived congeners cannot substitute.

Max Response vs PGE2 ester
Reported
2-glyceryl PGF2α 2.5× fold over vehicle
vs
PGE2 glyceryl ester 3.5–6× fold over vehicle
~40% of comparator max amplitude
High potency, lower efficacy agonist profile
RAW 264.7 cells; endpoint response context
Structure‑activity relationship glycerol dependence receptor pharmacology

Acyl Migration Instability – 2‑Glyceryl‑PGF2α vs. Stabilized 1‑Glyceryl PGF2α in Aqueous Assay Conditions

The 2‑glyceryl ester moiety of PGF2α‑G undergoes rapid acyl migration in aqueous media (within minutes) to the thermodynamically more stable 1‑glyceryl ester, producing an equilibrium mixture of approximately 10% 2‑glyceryl and 90% 1‑glyceryl regioisomers [1]. This dynamic behavior means that experimental readouts must be interpreted as reflecting the activity of the equilibrated mixture, not an isolated 2‑glyceryl species. In contrast, the 1‑glyceryl ester purchased as a single isomer remains predominantly in the 1‑regioisomer form [1].

Acyl migration regioisomer equilibration experimental handling

2-Glyceryl-PGF2α Research Applications


GPCR Deorphanization

With an EC50 of 0.32 pM in RAW264.7 macrophages, PGF2α‑G is the most potent PGF2α‑derived glyceryl ester for calcium mobilization [1]. This sub‑picomolar potency makes it the ligand of choice for screening orphan GPCR libraries or de‑orphanizing putative glyceryl prostaglandin receptors expressed in macrophage or lung cancer cell lines, where serinol amide analogs (EC50 = 3.7 pM) may fail to reach the activation threshold at low expression levels.

Glycerol Moiety Pharmacology

In tissues with high 15‑PGDH expression (lung, liver, placenta, kidney), free PGF2α is rapidly oxidized (Km = 21 μM, Vmax = 820 nmol/min/mg) [2]. PGF2α‑G, which undergoes minimal 15‑PGDH oxidation, enables prolonged pharmacological stimulation without the confounding accumulation of 15‑keto metabolites, making it suitable for transcriptomic or phosphoproteomic time‑course experiments where sustained pathway activation is required.

Non-Canonical Signal Transduction

Because PGF2α‑ethanolamide (prostamide F2α) is completely inactive in calcium mobilization assays while PGF2α‑G is active [1], the glyceryl ester serves as a pathway‑selective probe to distinguish glyceryl prostaglandin signaling from prostamide‑mediated effects. This is particularly relevant in intraocular pressure research, where prostamide F2α analogs (e.g., bimatoprost) and glyceryl esters may engage distinct receptor populations.

Stabilized Formulation Development

PGF2α‑G is the direct COX‑2 metabolite of 2‑arachidonoylglycerol [3]. Its unique 2‑glyceryl ester linkage (prior to equilibration) serves as a chemical signature that the molecule originated from the endocannabinoid pathway rather than from free arachidonic acid metabolism. Researchers employing stable‑isotope‑labeled 2‑AG tracing can use PGF2α‑G as an authentic standard for LC‑MS/MS quantification, provided that handling protocols account for the acyl migration phenomenon [4].

Application
Selection Property
Validation Focus
GPCR Deorphanization
High-potency probe for novel glyceryl ester receptor
Receptor cloning and signaling pathway characterization
Glycerol Moiety SAR
2-Glyceryl specificity over 1-glyceryl isomer
Hydroxyl positioning and linker chemistry impact on receptor activation
Non-Canonical Signal Transduction
Functional switch from FP receptor to novel calcium pathway
Biased signaling analysis, downstream cascade mapping
Stabilized Formulation Development
Well-characterized rapid isomerization kinetics
Anhydrous formulation, lyophilization, or prodrug strategies
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